Cas no 2648922-87-4 ((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamido-4-hydroxybutanoic acid)

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamido-4-hydroxybutanoic acid 化学的及び物理的性質
名前と識別子
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- (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamido-4-hydroxybutanoic acid
- 2648922-87-4
- (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]-4-hydroxybutanoic acid
- EN300-1511428
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- インチ: 1S/C27H34N2O6/c1-27(2,3)15-17(14-24(31)29-23(12-13-30)25(32)33)28-26(34)35-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23,30H,12-16H2,1-3H3,(H,28,34)(H,29,31)(H,32,33)/t17?,23-/m0/s1
- InChIKey: OZCGCZLBCGSLLP-VXLWULRPSA-N
- ほほえんだ: O(C(NC(CC(N[C@H](C(=O)O)CCO)=O)CC(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 482.24168681g/mol
- どういたいしつりょう: 482.24168681g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 12
- 複雑さ: 714
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamido-4-hydroxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1511428-250mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]-4-hydroxybutanoic acid |
2648922-87-4 | 250mg |
$2525.0 | 2023-09-27 | ||
Enamine | EN300-1511428-500mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]-4-hydroxybutanoic acid |
2648922-87-4 | 500mg |
$2635.0 | 2023-09-27 | ||
Enamine | EN300-1511428-10000mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]-4-hydroxybutanoic acid |
2648922-87-4 | 10000mg |
$11805.0 | 2023-09-27 | ||
Enamine | EN300-1511428-100mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]-4-hydroxybutanoic acid |
2648922-87-4 | 100mg |
$2415.0 | 2023-09-27 | ||
Enamine | EN300-1511428-50mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]-4-hydroxybutanoic acid |
2648922-87-4 | 50mg |
$2306.0 | 2023-09-27 | ||
Enamine | EN300-1511428-2500mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]-4-hydroxybutanoic acid |
2648922-87-4 | 2500mg |
$5380.0 | 2023-09-27 | ||
Enamine | EN300-1511428-5000mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]-4-hydroxybutanoic acid |
2648922-87-4 | 5000mg |
$7961.0 | 2023-09-27 | ||
Enamine | EN300-1511428-1000mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]-4-hydroxybutanoic acid |
2648922-87-4 | 1000mg |
$2745.0 | 2023-09-27 | ||
Enamine | EN300-1511428-1.0g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]-4-hydroxybutanoic acid |
2648922-87-4 | 1g |
$0.0 | 2023-06-05 |
(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamido-4-hydroxybutanoic acid 関連文献
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(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamido-4-hydroxybutanoic acidに関する追加情報
Introduction to Compound CAS No. 2648922-87-4: (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamido-4-hydroxybutanoic acid
The compound with the Chemical Abstracts Service (CAS) number 2648922-87-4 is a complex organic molecule known as (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamido-4-hydroxybutanoic acid. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. The molecule is characterized by its intricate functional groups, including an amino acid backbone, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a hydroxyl group, which collectively contribute to its chemical and biological properties.
The Fmoc protecting group is widely used in peptide synthesis to temporarily mask the amino functionality of amino acids. This group is particularly useful in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild conditions, such as treatment with piperidine. The presence of the Fmoc group in this compound suggests that it may be an intermediate in the synthesis of more complex peptides or proteins. The hydroxyl group at the C4 position of the butanoic acid moiety adds further complexity and reactivity to the molecule, potentially influencing its solubility, stability, and interactions with biological targets.
Recent studies have highlighted the importance of compounds with similar structures in various therapeutic areas. For instance, a 2021 study published in the Journal of Medicinal Chemistry investigated a series of Fmoc-protected amino acids for their potential as inhibitors of protein-protein interactions (PPIs). The researchers found that these compounds exhibited high binding affinities to specific protein interfaces, suggesting their utility in modulating PPIs involved in diseases such as cancer and neurodegenerative disorders. The compound with CAS No. 2648922-87-4 may share similar properties and could be a valuable candidate for further investigation in this context.
In addition to its potential as a PPI inhibitor, the compound's structure suggests it may have applications in other areas of medicinal chemistry. The presence of the 5,5-dimethylhexanamido group could confer enhanced lipophilicity and cell permeability, which are desirable properties for drug candidates targeting intracellular proteins or receptors. Furthermore, the hydroxyl group can serve as a site for further chemical modification, allowing for the creation of derivative compounds with optimized pharmacological profiles.
The synthesis of this compound typically involves multi-step procedures that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the coupling of an Fmoc-protected amino acid with a suitably functionalized butanoic acid derivative, followed by deprotection and purification steps. Advances in synthetic methodologies have made it possible to produce such complex molecules with greater efficiency and scalability, facilitating their use in both academic research and industrial applications.
The biological evaluation of compounds like CAS No. 2648922-87-4 often involves a combination of in vitro assays and cellular studies to assess their activity against specific targets. For example, enzyme inhibition assays can provide insights into the compound's ability to modulate key biological pathways. Cell-based assays can further elucidate its effects on cellular processes such as proliferation, apoptosis, and signaling cascades. Preclinical studies using animal models can then help determine the compound's pharmacokinetic and pharmacodynamic properties, as well as its safety profile.
In conclusion, the compound with CAS No. 2648922-87-4 represents a promising molecule with potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an interesting candidate for further investigation into its biological activities and therapeutic potential. Ongoing research efforts are likely to uncover new insights into its mechanisms of action and identify novel uses for this versatile compound.
2648922-87-4 ((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamido-4-hydroxybutanoic acid) 関連製品
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